molecular formula C12H24NO4+ B12106830 Pivaloyl carnitine

Pivaloyl carnitine

Cat. No.: B12106830
M. Wt: 246.32 g/mol
InChI Key: YICAQFPUDACYGQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pivaloyl carnitine is a derivative of carnitine, a naturally occurring compound involved in the transport of fatty acids into mitochondria for energy production. This compound is formed when pivalic acid, a branched-chain carboxylic acid, is esterified with carnitine. This compound is of interest due to its role in the metabolism and excretion of pivalate, a byproduct of certain prodrugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pivaloyl carnitine can be synthesized through the esterification of carnitine with pivalic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of pivalic acid, facilitating its reaction with the hydroxyl group of carnitine . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize byproducts. The product is then purified through techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Pivaloyl carnitine undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound can occur under acidic or basic conditions, leading to the release of pivalic acid and carnitine .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pivaloyl carnitine has several applications in scientific research:

Mechanism of Action

Pivaloyl carnitine exerts its effects primarily through its role in carnitine metabolism. Once formed, it is transported out of tissues via the human kidney carnitine transporter, OCTN2. This transport is competitively inhibited by L-carnitine. The compound is eventually excreted in the urine, helping to eliminate pivalate from the body .

Comparison with Similar Compounds

Pivaloyl carnitine can be compared with other carnitine esters such as:

Uniqueness

This compound is unique due to its specific role in the metabolism and excretion of pivalate, which is not a common feature among other carnitine esters. This makes it particularly useful in studying carnitine homeostasis and the effects of pivalate-generating prodrugs .

Properties

Molecular Formula

C12H24NO4+

Molecular Weight

246.32 g/mol

IUPAC Name

[3-carboxy-2-(2,2-dimethylpropanoyloxy)propyl]-trimethylazanium

InChI

InChI=1S/C12H23NO4/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6/h9H,7-8H2,1-6H3/p+1

InChI Key

YICAQFPUDACYGQ-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C

Origin of Product

United States

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